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Compound of Interest

Compound Name: Boc-DL-Phg-OH

Cat. No.: B351802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-
butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH). This information is crucial for the
characterization and quality control of this important amino acid derivative used in peptide
synthesis and pharmaceutical development. The data presented is a compilation from various
sources and provides expected values for *H NMR, 3C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the expected chemical shifts for Boc-DL-Phg-OH.

1H NMR Data

The 'H NMR spectrum of Boc-DL-Phg-OH is characterized by signals from the Boc protecting
group, the phenyl group, and the amino acid backbone. The following table summarizes the
expected chemical shifts (d) in parts per million (ppm). Data is referenced from a similar
compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, and may vary slightly based on the
solvent and experimental conditions.
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Chemical Shift (8)

Protons Multiplicity Integration
Ppm

tert-butyl (Boc) ~1.4 Singlet 9H

o-CH ~5.3 Singlet 1H

Phenyl ~7.3-7.5 Multiplet 5H

NH Variable Broad Singlet 1H

COOH Variable Broad Singlet 1H

*C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
following table outlines the expected chemical shifts for the carbon atoms in Boc-DL-Phg-OH.

Carbon Chemical Shift (6) ppm
C(CHs)s (Boc) ~28.5

C(CHs)s (Boc) ~80.0

a-C ~58.0

Aromatic C ~127-138

C=0 (Boc) ~155.0

C=0 (Acid) ~174.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Boc-DL-Phg-OH shows characteristic absorption bands for the N-H, C-H, C=0,
and O-H bonds. The data presented is based on spectra of similar Boc-protected amino acids.
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Functional Group Wavenumber (cm~—?) Intensity
O-H (Carboxylic Acid) 3300-2500 Broad
N-H (Amide) ~3350 Medium
C-H (Aromatic) 3100-3000 Medium
C-H (Aliphatic) 3000-2850 Medium
C=0 (Carboxylic Acid) ~1710 Strong
C=0 (Boc) ~1690 Strong
C-N ~1400 Medium

Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra for compounds like Boc-
DL-Phg-OH.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of Boc-DL-Phg-OH in a suitable
deuterated solvent (e.g., CDCls, DMSO-de, or MeOD) in an NMR tube. The choice of solvent
can affect the chemical shifts.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

o Data Acquisition: Acquire the *H and 3C NMR spectra using standard pulse sequences. For
13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Reference the spectrum to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy Protocol
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o Sample Preparation (KBr Pellet Technique): Mix a small amount of Boc-DL-Phg-OH (1-2
mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and
press it into a thin, transparent pellet using a hydraulic press.

o Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

» Data Acquisition: Record the background spectrum of the empty sample compartment. Then,
record the sample spectrum. The instrument software will automatically subtract the
background to produce the final spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like Boc-DL-Phg-OH.
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¢ To cite this document: BenchChem. [Spectroscopic Data of Boc-DL-Phg-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b351802#spectroscopic-data-nmr-ir-for-boc-dl-phg-oh]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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